4-(Tert-butoxy)-2,2-dimethylbutanal
Overview
Description
4-(Tert-butoxy)-2,2-dimethylbutanal is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is often used as a protecting group in peptide synthesis . This suggests that the compound may interact with amino acids or peptides during synthesis processes.
Mode of Action
The tert-butoxycarbonyl (Boc) group in 4-(Tert-butoxy)-2,2-dimethylbutanal acts as a protecting group in peptide synthesis . It shields reactive sites in a molecule during a chemical reaction to prevent unwanted reactions at these sites. The Boc group can be removed later under acidic conditions .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of peptides . It is also involved in the reduction of organic compounds .
Pharmacokinetics
It is known that the compound is used in synthetic organic chemistry, suggesting that it may be metabolized and excreted following its use in synthesis processes .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides or reduction of organic compounds . The compound’s action as a protecting group in peptide synthesis allows for the controlled formation of peptide bonds, contributing to the successful synthesis of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the stability of the compound may be affected by the presence of other reactive substances or by changes in temperature or pH .
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)12-7-6-10(4,5)8-11/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCUPAFDTZQNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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